(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS2/c1-13-18(11-22-19(25)9-8-16-3-2-10-26-16)27-20-23-17(12-24(13)20)14-4-6-15(21)7-5-14/h2-10,12H,11H2,1H3,(H,22,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWWQGKJBWSZSL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 397.49 g/mol. The structure incorporates a thiazole ring and an imidazo[2,1-b]thiazole moiety, which are known for their diverse biological activities.
Target and Mode of Action
The compound targets multiple pathways associated with cancer cell proliferation and survival. It has been shown to exhibit antiproliferative effects against various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
- Antitumor Activity : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including murine leukemia (L1210), human cervical carcinoma (HeLa), and pancreatic ductal adenocarcinoma (PDAC) . For instance, derivatives of imidazo[2,1-b]thiazoles have shown IC50 values in the submicromolar range against these cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that related thiazole derivatives possess notable antimicrobial effects against a range of pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Study 1: Anticancer Activity
A study conducted by Romagnoli et al. investigated several derivatives related to imidazo[2,1-b]thiazoles, revealing that compounds similar to our target exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . These results suggest that the structural characteristics of these compounds significantly enhance their biological activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds derived from thiazole structures demonstrated effective inhibition against various microbial strains. The reported minimum inhibitory concentrations (MICs) were notably low, indicating strong potential for therapeutic applications in infectious diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related thiazole derivatives indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability . Toxicity studies have shown that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms of action include the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Case Study 1: Anticancer Efficacy
A study by Romagnoli et al. demonstrated that derivatives of imidazo[2,1-b]thiazoles, closely related to our compound, showed potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . This suggests that structural modifications can enhance biological activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Related thiazole derivatives have shown effectiveness against a range of pathogens, indicating potential therapeutic applications in infectious diseases.
Case Study 2: Antimicrobial Efficacy
Research focusing on thiazole structures revealed effective inhibition against various microbial strains, with minimum inhibitory concentrations (MICs) demonstrating strong potential for therapeutic applications .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Murine Leukemia (L1210) | 0.5 µM | |
| Antimicrobial | Various Microbial Strains | Low MIC values |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related thiazole derivatives indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies suggest that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells .
Preparation Methods
Synthesis of the Imidazo[2,1-b]Thiazole Core
The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation of 2-aminothiazole derivatives with α-bromoketones. Source details a modified Polonovski reaction for generating nornoscapine intermediates, which are subsequently functionalized with thiazole amines. For the target compound, the following protocol is adapted:
Cyclocondensation of 2-Amino-4-(4-Fluorophenyl)Thiazole
A solution of 2-amino-4-(4-fluorophenyl)thiazole (1.0 equiv) and 3-bromo-2-butanone (1.2 equiv) in 2-propanol is refluxed for 12 hours under nitrogen. The reaction proceeds via nucleophilic attack of the thiazole amine on the α-bromoketone, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole core. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole as a white solid (Yield: 68–72%).
Characterization Data
Synthesis of (E)-3-(Thiophen-2-yl)Acrylic Acid
The acrylamide moiety is prepared via a Heck coupling reaction.
Acylation to Form the Acrylamide
The final step involves coupling the amine with (E)-3-(thiophen-2-yl)acrylic acid.
Activation of the Carboxylic Acid
(E)-3-(Thiophen-2-yl)acrylic acid (1.2 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C for 2 hours to form the acyl chloride.
Amide Bond Formation
The acyl chloride is added dropwise to a solution of 2-(aminomethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0°C. The mixture is stirred for 4 hours, washed with water, and purified via column chromatography (ethyl acetate/methanol, 9:1) to yield the target compound (Yield: 78%).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 15.6 Hz, 1H, CH=CO), 7.91 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 15.6 Hz, 1H, CH=CS), 7.45–7.32 (m, 4H, Ar-H and Thiophene-H), 6.98 (s, 1H, Thiazole-H), 4.65 (s, 2H, CH2NH), 2.98 (s, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 162.1 (C-F), 144.5 (C=N), 136.7–114.2 (Ar-C and Thiophene-C), 55.1 (CH2NH), 21.3 (CH3).
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The cyclocondensation proceeds via initial SN2 displacement of bromide by the thiazole amine, followed by intramolecular attack of the secondary amine on the carbonyl carbon, forming the imidazo[2,1-b]thiazole ring.
Stereochemical Control in Acylation
The E configuration of the acrylamide is preserved by using mild conditions (0°C, short reaction time) to prevent thermal isomerization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions. For example:
- Step 1 : Synthesis of the imidazo[2,1-b]thiazole core using methods similar to Harraga et al. .
- Step 2 : Functionalization at the C3 position with a thiophene acrylamide group via nucleophilic substitution or condensation reactions under reflux conditions (e.g., acetonitrile or ethanol) .
- Characterization : Intermediates are confirmed using , , and mass spectrometry (MS) to validate regiochemistry and purity .
Q. How is the stereochemical configuration (E/Z) of the acrylamide moiety confirmed experimentally?
- Methodology :
- NMR Analysis : Coupling constants () between vinyl protons (typically for trans (E) configuration) .
- X-ray Crystallography : Definitive confirmation via single-crystal diffraction studies, as demonstrated for structurally analogous acrylamide derivatives .
Q. What in vitro assays are recommended for initial biological evaluation of this compound?
- Methodology :
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method .
- Anticancer Activity : MTT assays for cytotoxicity, complemented by flow cytometry to assess apoptosis and cell cycle arrest (e.g., using methods from ) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene or imidazo[2,1-b]thiazole rings) impact biological activity?
- Methodology :
- SAR Studies : Compare analogs with variations in substituents (e.g., fluorophenyl vs. methoxyphenyl, thiophene vs. furan). Key findings:
- Thiophene acrylamide : Enhances π-π stacking with target proteins .
- 4-Fluorophenyl group : Increases metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological targets .
- Data Source : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Assay Optimization : Standardize protocols (e.g., pH, incubation time) to minimize variability. For example, antimicrobial activity of thiadiazoles is pH-dependent .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent polarity, temperature) .
Q. How is molecular modeling integrated into the design of derivatives targeting specific enzymes (e.g., CYP3A4)?
- Methodology :
- Docking Simulations : Use crystal structures of target enzymes (e.g., CYP3A4 from PDB) to predict binding poses.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER or GROMACS) .
- Validation : Correlate computational results with enzymatic inhibition assays (e.g., IC values) .
Q. What analytical techniques are critical for detecting degradation products under forced-stress conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
